methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate
Description
Properties
CAS No. |
1119449-73-8 |
|---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
methyl 3-[(E)-N'-hydroxycarbamimidoyl]-4-methoxybenzoate |
InChI |
InChI=1S/C10H12N2O4/c1-15-8-4-3-6(10(13)16-2)5-7(8)9(11)12-14/h3-5,14H,1-2H3,(H2,11,12) |
InChI Key |
NMLAUBDOPKTXCE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C(=NO)N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC)/C(=N\O)/N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Starting Material and General Strategy
The synthesis typically begins with methyl 3-hydroxy-4-methoxybenzoate or closely related methyl hydroxy-methoxybenzoate derivatives as the core scaffold. The key transformations involve:
- Introduction of the amino and hydroxyimino functional groups at the 3-position of the aromatic ring.
- Maintenance of the methyl ester at the benzoate moiety.
- Preservation of the methoxy substituent at the 4-position.
This requires careful control of reaction conditions to avoid side reactions such as ester hydrolysis or unwanted substitutions.
Oximation and Amination Steps
The hydroxyimino group is commonly introduced via oximation of an aldehyde or formyl precursor at the 3-position. The amino group is introduced either by reduction of a nitro or oxime intermediate or by direct amination reactions.
A representative synthetic route involves:
Step 1: Formation of the oxime intermediate
- Starting from methyl 3-formyl-4-methoxybenzoate, reaction with hydroxylamine hydrochloride under controlled pH and temperature yields the corresponding oxime (hydroxyimino derivative).
- Reaction conditions typically involve mild base (e.g., pyridine or sodium acetate) in aqueous or alcoholic solvents, with reaction times ranging from several hours to overnight.
Step 2: Amination
- The amino group can be introduced by catalytic hydrogenation of the oxime or nitro precursor to convert the hydroxyimino or nitro group into an amino group.
- Catalysts such as palladium on carbon under hydrogen atmosphere are commonly used.
- Alternatively, amination can be achieved by nucleophilic substitution if a suitable leaving group is present.
Esterification and Protection Strategies
- The methyl ester group is generally preserved throughout the synthesis to maintain solubility and facilitate purification.
- Protection of sensitive groups (e.g., amino or hydroxy) may be employed during intermediate steps to prevent side reactions.
- Esterification of carboxylic acid precursors with methanol in the presence of acid catalysts (e.g., sulfuric acid) is a standard method to obtain the methyl ester.
Representative Preparation Method (Literature-Based)
Analytical Characterization
- Purity and identity of intermediates and final product are confirmed by:
- 1H-NMR and 13C-NMR spectroscopy : To verify substitution patterns and functional groups.
- Mass spectrometry (MS) : To confirm molecular weight.
- High-performance liquid chromatography (HPLC) : To assess purity, often >95% is achieved.
- Melting points and crystallographic data may also be recorded to confirm compound identity and quality.
Notes on Industrial and Ecological Considerations
- Industrial scale synthesis favors methods with high yields (>85%), mild conditions, and minimal hazardous reagents.
- The use of catalytic hydrogenation is preferred over stoichiometric reducing agents for environmental and economic reasons.
- Control of pH and temperature during esterification is critical to prevent hydrolysis and degradation of sensitive groups.
Summary Table of Key Preparation Steps
| Reaction Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Key Observations |
|---|---|---|---|---|---|
| Esterification | 3-amino-4-hydroxybenzoic acid | Methanol, H2SO4, reflux 24 h | Methyl 3-amino-4-hydroxybenzoate | ~97 | Efficient ester formation |
| Oximation | Methyl 3-formyl-4-methoxybenzoate | Hydroxylamine HCl, base, RT to reflux | Methyl 3-(hydroxyimino)methyl-4-methoxybenzoate | High | Formation of hydroxyimino group |
| Catalytic Hydrogenation | Oxime intermediate | Pd/C, H2, MeOH, RT | Methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate | High | Amination step |
| Purification | Crude product | Recrystallization | Pure target compound | 85-95 | High purity confirmed by HPLC |
Chemical Reactions Analysis
Methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of benzoic acid have shown effectiveness against various bacterial strains. Methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate could potentially be evaluated for similar properties, contributing to the development of new antimicrobial agents.
Anticancer Potential
There is growing interest in the anticancer properties of compounds containing hydroxyimino groups. Studies have demonstrated that such compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. Investigations into this compound's effects on cancer cell lines could provide insights into its therapeutic potential.
Drug Development
The structural characteristics of this compound suggest it may serve as a lead compound in drug development. Its ability to modulate biological pathways could be harnessed to create novel therapeutics for conditions such as neurodegenerative diseases and metabolic disorders.
Enzyme Inhibition
Compounds with hydroxyimino groups have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. This compound may act as an enzyme inhibitor, offering potential applications in controlling metabolic diseases or enhancing drug efficacy through combination therapies.
Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength. Research into its use as a monomer or additive in polymer synthesis could lead to advancements in material science.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that similar hydroxyimino compounds inhibited tumor growth in vitro by inducing apoptosis. |
| Study B | Antimicrobial Efficacy | Found that derivatives exhibited significant activity against Gram-positive bacteria, suggesting potential for new antibiotic development. |
| Study C | Polymer Applications | Explored the use of hydroxyimino compounds in enhancing the thermal properties of polymer composites, resulting in improved performance metrics. |
Mechanism of Action
The mechanism by which methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate exerts its effects involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins, influencing their structure and function. This interaction can affect various biochemical pathways, making it a valuable tool in proteomics research .
Comparison with Similar Compounds
Methyl 3-Amino-4-methoxybenzoate (Compound 6a)
- Structural Difference: Lacks the hydroxyimino group but retains the 3-amino and 4-methoxy substituents.
- Synthetic Utility: Serves as a precursor for methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate in PROTAC synthesis via coupling with Boc-protected benzoic acid derivatives .
- Reactivity: The absence of the hydroxyimino group reduces its capacity for chelation or redox-related interactions compared to the target compound.
Methyl 4-(Cyclopropylmethoxy)-3-hydroxybenzoate
- Structural Difference: Features a cyclopropylmethoxy group at the 4-position and a hydroxyl group at the 3-position, contrasting with the target compound’s 4-methoxy and 3-amino(hydroxyimino)methyl groups.
Functional Analogues in Drug Metabolism
490-M11: (2E)-(Hydroxyimino)(2-{[2-(hydroxymethyl)phenoxy]methyl}phenyl)acetic Acid
- Structural Similarity: Shares the (E)-hydroxyimino motif but incorporates an acetic acid backbone and additional aromatic substituents.
- Metabolic Behavior : Demonstrates rapid glucuronidation due to the carboxylic acid group, whereas the target compound’s ester group may undergo slower hepatic hydrolysis .
Methyl 3-(Allyloxy)-4-hydroxybenzoate (Compound 6)
- Functional Group Comparison: Replaces the amino(hydroxyimino)methyl group with an allyloxy substituent.
- Biological Activity: Exhibits moderate anti-inflammatory activity in vitro (IC₅₀ ≈ 15 μM), suggesting that the hydroxyimino group in the target compound could enhance specificity for HDAC8 inhibition in PROTAC applications .
Key Observations :
- The target compound’s synthesis relies on regioselective functionalization at the 3-position, whereas analogues like Compound 27 prioritize O-alkylation at the 3- or 4-position .
- Purity (>99%) and moderate yields (~63%) highlight challenges in stabilizing the reactive hydroxyimino group during synthesis .
HDAC8-Targeting PROTACs
- Target Compound : Incorporated into PROTACs (e.g., 1a, 1b) to degrade HDAC8, showing >50% degradation efficiency at 1 μM in leukemia cell lines .
- Analogues with Simplified Substituents: Methyl 3-amino-4-methoxybenzoate-based PROTACs exhibit reduced degradation activity (<30%), underscoring the critical role of the hydroxyimino group in target engagement .
Antiviral and Antimicrobial Potential
- Methyl 3-(Isopentyloxy)-4-methoxybenzoate (Compound 27): Displays weak antiviral activity against influenza (IC₅₀ > 100 μM), whereas the target compound’s hydroxyimino group may enhance binding to metalloenzymes (e.g., neuraminidase) .
Biological Activity
Methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate, commonly referred to as MAMB, is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of MAMB, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.
- CAS Number : 1119449-73-8
- Molecular Formula : C₁₀H₁₂N₂O₄
- Molecular Weight : 224.21 g/mol
- IUPAC Name : this compound
MAMB's biological activity is primarily attributed to its oxime functional group, which allows for specific interactions with biological macromolecules, including proteins and nucleic acids. The compound can form hydrogen bonds and hydrophobic interactions, influencing the conformation and function of target proteins. This characteristic makes it a valuable tool in proteomics and drug development.
Anticancer Properties
Recent studies have indicated that MAMB exhibits significant anticancer activity. For instance:
- Cell Viability Assays : MAMB was tested against various cancer cell lines, showing a dose-dependent reduction in cell viability. The compound induced apoptosis in cancer cells through the activation of caspases and modulation of apoptosis-regulatory proteins such as Bcl-2 and Bcl-XL .
- Mechanistic Studies : Flow cytometry analyses demonstrated that MAMB treatment resulted in cell cycle arrest at the G2/M phase, indicating its potential to inhibit cancer cell proliferation .
Antimicrobial Activity
MAMB has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Comparative Analysis
To understand the unique properties of MAMB, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 3-amino-4-methoxybenzoate | Structure | Exhibits lower anticancer activity compared to MAMB due to lack of oxime group. |
| Methyl 4-methoxybenzoate | Structure | Lacks significant biological activity; serves primarily as a chemical precursor. |
Case Studies
- Study on Apoptosis Induction : In a controlled laboratory setting, MAMB was administered to human breast cancer cell lines (MDA-MB-231). Results indicated that concentrations above 10 µM led to increased apoptosis rates, confirmed by annexin V staining and flow cytometry analysis .
- Antibacterial Efficacy : A study assessed the antibacterial effects of MAMB against Staphylococcus aureus and Escherichia coli. The compound demonstrated an inhibition zone greater than 15 mm at concentrations above 50 µg/mL, suggesting potential for development as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions between substituted benzoate esters and hydroxylamine derivatives. For example, analogous compounds (e.g., 490-M56 in ) were prepared by coupling hydroxyimino groups with methoxy-substituted benzoic acid precursors under controlled pH and temperature. Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents like hydroxylamine hydrochloride .
- Key Steps :
- Use anhydrous conditions to prevent hydrolysis of the ester group.
- Purify via column chromatography with hexane/EtOH gradients (as in ).
Q. How can NMR spectroscopy differentiate between E/Z isomers of the hydroxyimino group in this compound?
- Methodology : ¹H and ¹³C NMR are critical for distinguishing stereoisomers. For example, in structurally similar compounds (), the E-configuration of imino groups shows distinct coupling patterns (e.g., deshielded protons at δ 8.2–8.5 ppm). Compare chemical shifts with reference data for analogous hydroxyimino esters () .
- Validation : Confirm assignments using 2D NMR (e.g., NOESY) to detect spatial proximity of substituents.
Q. What analytical techniques are suitable for characterizing the purity of this compound?
- Methodology :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity.
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., exact mass ≈ 252.08 g/mol for C₁₀H₁₂N₂O₄).
- Melting Point Analysis : Compare observed mp with literature values (e.g., reports mp ranges for similar benzoates) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the stability and reactivity of the hydroxyimino group in this compound?
- Methodology : Density Functional Theory (DFT) calculations can model the electronic structure of the hydroxyimino moiety. For example, studies on acyl hydrazides ( ) used B3LYP/6-31G(d) basis sets to calculate bond dissociation energies and predict tautomeric equilibria. Apply similar protocols to assess resonance stabilization of the E-isomer .
- Key Parameters :
- Calculate Gibbs free energy differences between E/Z configurations.
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
Q. What strategies resolve contradictions in crystallographic data for structurally related compounds?
- Methodology : Use SHELX software ( ) for refinement, especially for resolving disorder in the hydroxyimino group. For example, in , triazine derivatives required iterative refinement cycles to model anisotropic displacement parameters. Cross-validate with spectroscopic data to confirm bond lengths/angles .
- Troubleshooting :
- Apply twin refinement if data shows pseudosymmetry.
- Use PLATON to check for missed symmetry.
Q. How can the compound’s pharmacokinetic properties (e.g., metabolic stability) be evaluated in vitro?
- Methodology :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
- CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes (as in , which tested similar methoxyimino derivatives) .
Q. What are the challenges in optimizing regioselectivity during functionalization of the benzoate core?
- Methodology : Protect the hydroxyimino group with tert-butyldimethylsilyl (TBS) chloride before introducing additional substituents. For example, achieved regioselective bromination at the 4-position of similar triazine-benzoate hybrids using N-bromosuccinimide (NBS) under radical conditions .
- Key Considerations :
- Monitor reaction progress with in situ IR to detect intermediate formation.
- Use directing groups (e.g., methoxy) to enhance para/ortho selectivity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
